molecular formula C16H28O3 B14294109 2-Oxohexadec-9-enoic acid CAS No. 116550-23-3

2-Oxohexadec-9-enoic acid

Cat. No.: B14294109
CAS No.: 116550-23-3
M. Wt: 268.39 g/mol
InChI Key: QBABVXHFZFNSHF-UHFFFAOYSA-N
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Description

2-Oxohexadec-9-enoic acid is a chemical compound with the molecular formula C16H28O3 It is characterized by the presence of a carboxylic acid group, a ketone group, and a double bond in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxohexadec-9-enoic acid can be achieved through several methods. One common approach involves the oxidation of hexadec-9-enoic acid. This process typically uses oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to introduce the ketone group at the second carbon position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum can be employed to facilitate the oxidation reactions. Additionally, the use of continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Oxohexadec-9-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form dicarboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming 2-hydroxyhexadec-9-enoic acid.

    Substitution: The double bond in the compound allows for addition reactions, such as halogenation or hydrogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogens (e.g., bromine or chlorine) in the presence of light or a catalyst.

Major Products Formed:

    Oxidation: Dicarboxylic acids.

    Reduction: 2-Hydroxyhexadec-9-enoic acid.

    Substitution: Halogenated derivatives or saturated compounds.

Scientific Research Applications

2-Oxohexadec-9-enoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and as a precursor to bioactive molecules.

    Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: It is used in the production of specialty chemicals and as a building block for polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-Oxohexadec-9-enoic acid involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds with biological molecules. These interactions can influence metabolic pathways and cellular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

    Hexadec-9-enoic acid: Lacks the ketone group but shares the double bond and carboxylic acid group.

    2-Hydroxyhexadec-9-enoic acid: Contains a hydroxyl group instead of a ketone group.

    9-Oxo-2E-decenoic acid: A shorter chain analog with similar functional groups.

Uniqueness: 2-Oxohexadec-9-enoic acid is unique due to the presence of both a ketone and a double bond in a long-chain fatty acid

Properties

CAS No.

116550-23-3

Molecular Formula

C16H28O3

Molecular Weight

268.39 g/mol

IUPAC Name

2-oxohexadec-9-enoic acid

InChI

InChI=1S/C16H28O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h7-8H,2-6,9-14H2,1H3,(H,18,19)

InChI Key

QBABVXHFZFNSHF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CCCCCCCC(=O)C(=O)O

Origin of Product

United States

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